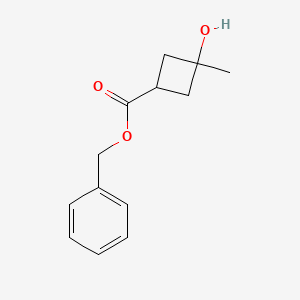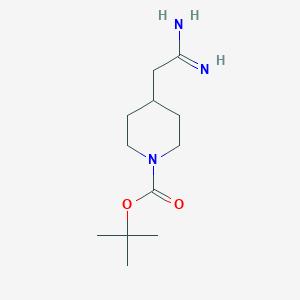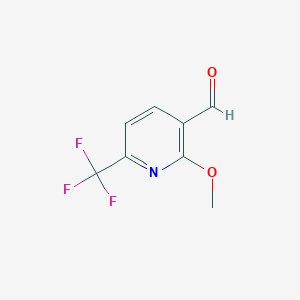![molecular formula C16H23ClN2O3 B1396800 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332529-62-0](/img/structure/B1396800.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
Übersicht
Beschreibung
“4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C16H23ClN2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a benzoyl group and a morpholine ring .Wissenschaftliche Forschungsanwendungen
Anti-Nociceptive and Anti-Inflammatory Activity
Research by Doğruer et al. (1998) explored various acetic acid derivatives, including compounds similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. They discovered that certain derivatives exhibited potent anti-nociceptive and anti-inflammatory activities, with some showing toxic potential. This study indicates the potential therapeutic applications of such compounds in pain and inflammation management Doğruer, Unlü, Şahin, & Yeşilada, 1998.
DNA-PK and PI3K Inhibition
Morrison et al. (2014) conducted a study on morpholino-substituted-benzoxazines, closely related to the compound . They discovered that these compounds could inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), indicating their potential use in targeting specific cellular pathways, possibly relevant for cancer research Morrison, Belz, Ihmaid, Al-Rawi, & Angove, 2014.
Lanthanoid Chelate Studies
Roy and Nag (1978) investigated 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound structurally related to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. Their work focused on the formation of complexes with lanthanoids, essential for understanding the coordination chemistry and potential applications in material science Roy & Nag, 1978.
Enamine Chemistry
Ahmed and Hickmott (1979) researched the reaction of αβ-unsaturated acid chlorides with enamines derived from similar compounds. They explored synthesizing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, contributing to the field of organic synthesis and providing insights into the reactivity of such structures Ahmed & Hickmott, 1979.
Heterocyclic Enaminonitrile Reactions
Yamagata, Takaki, and Yamazaki (1992) studied the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles, akin to the compound . Their research contributes to the understanding of heterocyclic enaminonitrile chemistry, which is significant in pharmaceutical and agrochemical industries Yamagata, Takaki, & Yamazaki, 1992.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
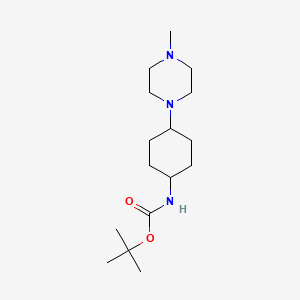
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)
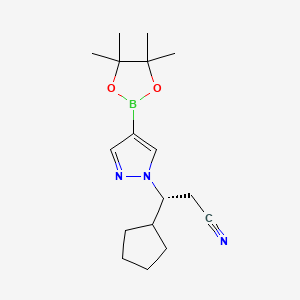
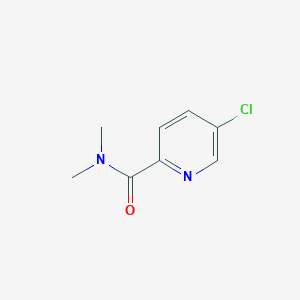
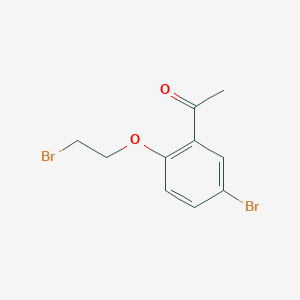
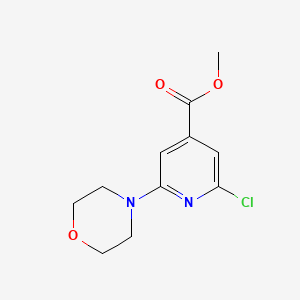
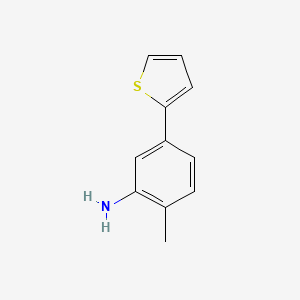
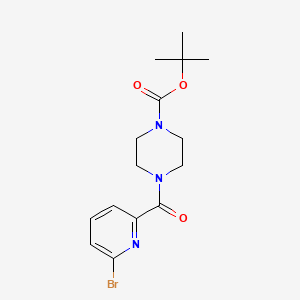
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
